2-phenoxy-N-(pyridin-2-yl)butanamide
Description
2-Phenoxy-N-(pyridin-2-yl)butanamide is a butanamide derivative featuring a phenoxy group at the C2 position and a pyridin-2-yl substituent on the amide nitrogen. The pyridin-2-yl group is known to enhance molecular interactions in biological systems, such as receptor binding, while the phenoxy moiety may influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-phenoxy-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-13(19-12-8-4-3-5-9-12)15(18)17-14-10-6-7-11-16-14/h3-11,13H,2H2,1H3,(H,16,17,18) |
InChI Key |
CCLWZYQBFWCPOO-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-2-yl)butanamide can be achieved through various methods. One common approach involves the reaction of 2-pyridylamine with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-phenoxy-N-(pyridin-2-yl)butanamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-phenoxy-N-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- The morpholinomethyl-pyridine substituent in introduces polar groups that enhance receptor selectivity.
- logP Trends : The isopropyl analog (logP 2.81, ) exhibits moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility. Pyridine-containing analogs may have variable logP depending on substituent polarity.
- Functional Group Effects: The 3-oxo group in introduces reactivity for cyclization reactions, diverging from the phenoxy group’s role in π-π interactions or metabolic stability.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The pyridin-2-yl group may reduce solubility compared to alkyl substituents (e.g., isopropyl in ) due to aromatic stacking but improve target binding.
- Metabolic Stability: Phenoxy groups are prone to oxidative metabolism, whereas morpholinomethyl or propionylamino groups () may introduce steric hindrance or polar motifs to slow degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
